1-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(Furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a furan moiety and a carboxylic acid group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with furan-2-carbaldehyde and dimethyl acetylene dicarboxylate.
Reaction Steps: The furan-2-carbaldehyde undergoes a Knoevenagel condensation with dimethyl acetylene dicarboxylate to form an intermediate. This intermediate is then cyclized under acidic conditions to form the pyrazole ring.
Purification: The final product is purified using recrystallization techniques.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using continuous flow reactors to enhance efficiency and yield.
Catalysts: Various catalysts, such as Lewis acids, can be employed to improve the reaction rate and selectivity.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylate.
Reduction: The pyrazole ring can undergo reduction to form the corresponding pyrazoline derivative.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Bromine (Br₂) in acetic acid.
Major Products Formed:
Carboxylate: 1-(Furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate.
Pyrazoline: 1-(Furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazoline.
Brominated Derivatives: Various brominated furan derivatives.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that similar compounds have been synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (egfr) . These compounds interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
For instance, indole derivatives have been reported to possess diverse biological activities, indicating their involvement in multiple biochemical pathways .
Result of Action
Similar compounds have shown significant activity against certain pathogens, suggesting that they may have a broad spectrum of activity .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for its potential anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and chemical sensors due to its unique structural features.
Comparison with Similar Compounds
1-(Furan-2-ylmethyl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl groups at the 3 and 5 positions.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the furan-2-ylmethyl substituent.
Furan-2-carbaldehyde: A simpler compound without the pyrazole ring.
Uniqueness: The presence of both the furan and pyrazole rings in the same molecule provides unique chemical and biological properties that are not found in simpler analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity offer numerous opportunities for further research and development.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3,5-dimethylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-10(11(14)15)8(2)13(12-7)6-9-4-3-5-16-9/h3-5H,6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPBXGGFBNNKFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CO2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901170336 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-furanylmethyl)-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901170336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339909-52-2 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-furanylmethyl)-3,5-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1339909-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-furanylmethyl)-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901170336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.